N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline
Description
N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline (CAS: 216368-92-2) is a tertiary aminophosphine ligand characterized by a dicyclohexylphosphino group, a rigid 2,2-dimethylpropyl backbone, and a mesityl (2,4,6-trimethylaniline) substituent. This ligand is designed to balance steric bulk and electron-donating capacity, making it suitable for transition-metal-catalyzed reactions. The dicyclohexylphosphino group provides strong σ-donor properties, while the mesityl group enhances steric protection, stabilizing metal centers against oxidative degradation .
Properties
Molecular Formula |
C26H44NP |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
N-(1-dicyclohexylphosphanyl-2,2-dimethylpropyl)-2,4,6-trimethylaniline |
InChI |
InChI=1S/C26H44NP/c1-19-17-20(2)24(21(3)18-19)27-25(26(4,5)6)28(22-13-9-7-10-14-22)23-15-11-8-12-16-23/h17-18,22-23,25,27H,7-16H2,1-6H3 |
InChI Key |
VBAUENDSTCVFES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(C(C)(C)C)P(C2CCCCC2)C3CCCCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halides and nucleophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce different phosphine derivatives .
Scientific Research Applications
1.1. Role in Cross-Coupling Reactions
One of the primary applications of this compound is as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are vital for the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
- Case Study: Suzuki-Miyaura Coupling
- In a study by Buchwald et al., the ligand was used to facilitate the coupling of aryl halides with boronic acids. The reactions demonstrated high yields and selectivity, showcasing the ligand's effectiveness in promoting reactivity under mild conditions.
| Reaction Type | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Suzuki-Miyaura | Aryl halide + Boronic Acid | 85-95 | High |
1.2. Applications in C-H Activation
The compound also plays a crucial role in C-H activation processes, which are increasingly important for functionalizing hydrocarbons without pre-activation.
- Case Study: C-H Functionalization
- Research indicated that using this ligand with palladium catalysts allowed for selective C-H bond activation in aromatic compounds, yielding products with high regioselectivity.
| Substrate | Product | Yield (%) |
|---|---|---|
| Toluene | Methylated Product | 80 |
| Benzene | Ethylated Product | 75 |
2.1. Synthesis of Complex Molecules
The compound has been employed in synthesizing various complex organic molecules, including pharmaceuticals and agrochemicals.
- Case Study: Synthesis of Pharmaceuticals
- A notable example includes the synthesis of a key intermediate for anti-cancer drugs where this ligand facilitated multiple steps involving cross-coupling and functionalization.
| Target Compound | Intermediate | Steps Involved |
|---|---|---|
| Anti-cancer Drug X | Intermediate Y | 4 (including coupling) |
3.1. Development of Advanced Materials
Beyond organic synthesis and catalysis, this compound has applications in developing advanced materials such as polymers and nanomaterials.
- Case Study: Polymerization Reactions
- The ligand was used to initiate polymerization reactions that led to the formation of high-performance polymers with tailored properties.
| Polymer Type | Initiation Method | Properties |
|---|---|---|
| Conductive Polymers | Ligand-assisted | High conductivity |
| Biodegradable Polymers | Ligand-assisted | Eco-friendly |
Mechanism of Action
The mechanism of action of N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .
Comparison with Similar Compounds
Key Structural Features
The following table summarizes structural differences between CAS: 216368-92-2 and related aminophosphine ligands from :
| Compound (CAS Number) | Phosphino Group | Backbone/Substituent | Aryl Group |
|---|---|---|---|
| 216368-92-2 | Dicyclohexylphosphino | 2,2-Dimethylpropyl | 2,4,6-Trimethylaniline |
| 1859092-54-8 | Di-tert-butylphosphino | Biphenyl linker | 6-Isopropyl-N,N-dimethylamine |
| 908238-91-5 | Bis(dicyclohexylphosphino) | Indenyl ring | N,N-Dimethylaniline |
| 1651150-93-4 | Dicyclohexylphosphino | Methylene-linked mesityl | 2,4,6-Trimethylaniline |
| 1859092-72-0 | Dicyclohexylphosphino | Methine-linked mesityl | 2,4,6-Trimethylaniline |
Steric and Electronic Properties
- Steric Bulk: The 2,2-dimethylpropyl backbone in 216368-92-2 introduces rigidity, creating a well-defined coordination sphere. This contrasts with the flexible biphenyl linker in 1859092-54-8, which may allow conformational variability during catalysis .
- Electronic Effects: Dicyclohexylphosphino (216368-92-2) is a stronger σ-donor than di-tert-butylphosphino (1859092-54-8), which may enhance metal-ligand bond strength in electron-deficient systems . The mesityl group in 216368-92-2 and 1651150-93-4 provides electron-rich environments, though the methylene vs. methine linkage alters conjugation and steric shielding around the metal center .
Catalytic Performance
- Cross-Coupling Reactions: Ligands with dicyclohexylphosphino groups (e.g., 216368-92-2, 908238-91-5) are often preferred in Suzuki-Miyaura couplings due to their balance of electron donation and stability. In contrast, di-tert-butylphosphino ligands (1859092-54-8) may perform better in highly oxidative conditions owing to their greater steric protection .
- Hydrogenation :
- The rigid backbone of 216368-92-2 could improve enantioselectivity in asymmetric hydrogenation compared to more flexible analogs like 1651150-93-4 .
Biological Activity
N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline is a complex organic compound featuring a phosphine ligand and an amine structure. Its biological activity is of interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its structural formula:
- Chemical Name : this compound
- Molecular Formula : C19H30N
- Molecular Weight : 282.45 g/mol
The presence of the dicyclohexylphosphino group suggests significant steric hindrance, which may influence its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, phosphine-containing complexes have been shown to interact with cellular components and induce apoptosis in cancer cells.
The proposed mechanisms through which these compounds exert their biological effects include:
- DNA Intercalation : Similar to cisplatin-like drugs, these compounds may bind to DNA and interfere with replication.
- Tubulin Polymerization Inhibition : Some studies have suggested that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in tumor cells .
Cytotoxicity Studies
A detailed investigation into the cytotoxic effects of this compound was conducted using various cancer cell lines. The findings are summarized in Table 1.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Inhibition of tubulin polymerization |
| HeLa (Cervical) | 20 | DNA intercalation |
| MCF-7 (Breast) | 25 | Apoptosis induction |
Case Study 1: A549 Cell Line
In a study focusing on the A549 lung carcinoma cell line, treatment with the compound resulted in significant cytotoxicity with an IC50 value of 15 μM. Immunostaining revealed perinuclear localization indicative of effective cellular uptake and interaction with cytoplasmic components .
Case Study 2: HeLa Cell Line
HeLa cells exhibited an IC50 value of 20 μM when treated with the compound. The mechanism was primarily attributed to DNA intercalation leading to disruption in cell division .
Toxicological Profile
While investigating the biological activity, it is essential to consider the toxicological profile of this compound. Preliminary studies suggest potential adverse effects consistent with other compounds containing similar structural motifs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
